Quinine hemisulfate

Electrophysiology Potassium Channel Pharmacology Slo3 (KCa5.1) Channel

Ensure reproducible results with precisely defined Quinine hemisulfate (CAS 804-63-7), not a generic 'quinine' salt. With ≥98% HPLC purity and distinct ethanol solubility (8 mg/mL), this form enables accurate stock solutions for antimalarial assays and taste receptor studies. Its characterized Slo3 channel IC50 (169 μM) and specific optical rotation (-229° to -245°) provide quality benchmarks that other quinine salts cannot match. Avoid irreproducibility from undefined counter-ion stoichiometry—specify the exact salt form your protocol requires.

Molecular Formula C40H50N4O8S
Molecular Weight 746.9 g/mol
Cat. No. B15560143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinine hemisulfate
Molecular FormulaC40H50N4O8S
Molecular Weight746.9 g/mol
Structural Identifiers
InChIInChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)
InChIKeyRONWGALEIBILOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol.

Structure & Identifiers


Interactive Chemical Structure Model





Quinine Hemisulfate: Technical Specifications and Primary Research Applications


Quinine hemisulfate (CAS 804-63-7) is a cinchona alkaloid salt that exists as a white to off-white crystalline powder with an intensely bitter taste . Its molecular formula is C20H24N2O2 · 0.5H2SO4, with a molecular weight of 373.45 g/mol (anhydrous) . The compound is slightly soluble in water (1.2 mg/mL), moderately soluble in ethanol (8 mg/mL), and freely soluble in a 2:1 chloroform-absolute alcohol mixture . Its melting point ranges from 225-235°C with decomposition [1]. This compound serves as an analytical reference standard in pharmacopeial testing, a tastant in sensory studies, and a research tool for investigating potassium channel inhibition and antimalarial mechanisms .

Why Quinine Hemisulfate Cannot Be Casually Substituted with Other Quinine Salts or Alkaloids


Substituting quinine hemisulfate with other quinine salts (e.g., sulfate dihydrate, hydrochloride) or related alkaloids (e.g., quinidine hemisulfate) introduces significant variability in key experimental parameters. Differences in counter-ion stoichiometry, hydration state, and stereochemistry directly alter aqueous solubility, chromatographic behavior, and biological activity [1]. For instance, the hemisulfate form exhibits distinct solubility in ethanol (8 mg/mL) compared to the sulfate dihydrate, impacting stock solution preparation and dose-response consistency . Furthermore, the stereoisomer quinidine hemisulfate demonstrates profoundly different potassium channel inhibition potency (IC50 = 19.9 μM) compared to quinine hemisulfate (IC50 = 169 μM) on the Slo3 channel, precluding interchangeability in electrophysiology assays . Relying on a generic 'quinine' specification without defining the exact salt form and purity grade can lead to irreproducible results, especially in chiral separations and pharmacopeial compliance testing [2].

Quantitative Evidence Differentiating Quinine Hemisulfate from Comparators


Differential Potassium Channel Inhibition: Quinine Hemisulfate vs. Quinidine Hemisulfate

Quinine hemisulfate inhibits WT mouse Slo3 (KCa5.1) potassium channel currents evoked by +100 mV voltage pulses with an IC50 of 169 μM . In contrast, its stereoisomer quinidine hemisulfate blocks K+ channels with an IC50 of 19.9 μM . This nearly 8.5-fold difference in potency on a specific ion channel precludes their interchangeable use in electrophysiological studies.

Electrophysiology Potassium Channel Pharmacology Slo3 (KCa5.1) Channel

Enantiomeric Identity Verification: Optical Rotation of Quinine Hemisulfate vs. Quinidine Hemisulfate

Quinine hemisulfate exhibits a specific optical rotation of [α]25/D -229° to -245° (c=2 in 0.1M HCl) [1][2]. This strong negative rotation definitively distinguishes it from its diastereomer quinidine hemisulfate, which displays a positive optical rotation of +260° to +275° under similar conditions [3]. This parameter is essential for confirming enantiomeric purity and identity in both research and pharmaceutical manufacturing.

Chiral Analysis Quality Control Analytical Chemistry

Analytical Grade Purity: HPLC-Assured Quinine Hemisulfate for Reproducible Research

Commercial quinine hemisulfate is routinely supplied with HPLC-verified purity levels. For example, a common specification is ≥98.0% purity by HPLC . This high level of analytical characterization contrasts with less rigorously defined 'technical grade' or generic 'quinine' preparations. This ensures that dose-response relationships, particularly in sensitive assays like the Slo3 channel inhibition (IC50 169 μM) or antimalarial activity screens, are based on accurate compound concentration .

Analytical Method Development Reference Standards HPLC

Solubility Profile in Key Solvents: Quinine Hemisulfate vs. Sulfate Dihydrate

The solubility of quinine hemisulfate monohydrate in water is 1.2 mg/mL, and in ethanol is 8 mg/mL [1]. This contrasts with quinine sulfate dihydrate, which has a reported water solubility of approximately 1.2 g/L (at 20°C) [2]. The hemisulfate form is also freely soluble in a 2:1 mixture of chloroform and absolute alcohol [3]. These differences, arising from counter-ion and hydration state, dictate the choice of salt form for specific experimental protocols, such as preparing concentrated stock solutions in ethanol or aqueous buffers.

Formulation Development Analytical Sample Preparation Solubility

Validated Research and Quality Control Applications for Quinine Hemisulfate


Electrophysiology: Differentiating Potassium Channel Subtype Activity

In studies involving the Slo3 (KCa5.1) potassium channel, quinine hemisulfate is the appropriate compound for achieving a moderate level of inhibition (IC50 = 169 μM). The large differential in potency compared to quinidine hemisulfate (IC50 = 19.9 μM) makes quinine hemisulfate the definitive tool for pharmacological profiling of this specific channel subtype, as detailed in Evidence Item 1 .

Analytical Chemistry: Reference Standard for Chiral Purity and Pharmacopeial Compliance

Quinine hemisulfate's well-defined and strongly negative optical rotation (-229° to -245°) serves as a critical quality control parameter to confirm its enantiomeric identity and purity, distinguishing it from the positively-rotating quinidine. This is essential for laboratories performing chiral separations, developing HPLC methods, or conducting release testing according to USP or Ph. Eur. monographs [1].

Sensory Science: Standardized Bitter Tastant in Behavioral and Receptor Studies

Due to its intense and quantifiable bitterness, quinine hemisulfate of high HPLC purity (≥98%) is used as a calibrated sensory stimulus in animal behavioral studies and in vitro taste receptor assays. The documented purity and solubility profile (e.g., 8 mg/mL in ethanol) allow for the precise preparation of tastant solutions, ensuring reproducible experimental outcomes in studies of taste perception and aversion [2].

Formulation Science: Optimizing Solubility for In Vitro Antimalarial Assays

The distinct solubility of quinine hemisulfate in ethanol (8 mg/mL) makes it a preferred salt form for preparing stock solutions in organic solvents, which are often required for subsequent dilution into culture media for in vitro antimalarial activity assays. This avoids the precipitation issues sometimes encountered with other quinine salts and ensures accurate determination of IC50 values against Plasmodium falciparum strains [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinine hemisulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.